molecular formula C9H18N2O B6334551 1-(3-Methylpiperazin-1-yl)butan-1-one CAS No. 1240574-13-3

1-(3-Methylpiperazin-1-yl)butan-1-one

Cat. No. B6334551
CAS RN: 1240574-13-3
M. Wt: 170.25 g/mol
InChI Key: FDUVCRHFMMTGOH-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H18N2O . It is also known as 1-butyrylpiperazine . The compound has a molecular weight of 156.23 and is typically stored at room temperature in an inert atmosphere . It is available in either solid or liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.

. It is typically stored at room temperature in an inert atmosphere . The physical form of the compound can be either solid or liquid .

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as piperazine derivatives, pyrrolidine derivatives, and quinuclidines. It is also used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the synthesis of polymers. In addition, it is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anticonvulsants.

Mechanism of Action

1-(3-Methylpiperazin-1-yl)butan-1-one acts as an agonist at the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in the regulation of neurotransmission, and its activation leads to the release of neurotransmitters, such as acetylcholine, glutamate, and GABA. This compound binds to the α7nAChR and activates it, leading to the release of these neurotransmitters.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as acetylcholine, glutamate, and GABA. In addition, it has been shown to modulate the activity of enzymes, such as acetylcholinesterase and glutamatergic transporters. It has also been shown to modulate the activity of ion channels, such as potassium and calcium channels. Finally, it has been shown to modulate the activity of receptors, such as serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

1-(3-Methylpiperazin-1-yl)butan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it has a wide range of applications in scientific research, and it has a high degree of selectivity for its target receptors. However, this compound also has several limitations for use in lab experiments. It is relatively unstable in the presence of light and heat, and it is not very soluble in water. In addition, it has a relatively short shelf life, and it is not very cost-effective.

Future Directions

1-(3-Methylpiperazin-1-yl)butan-1-one has a wide range of potential applications in scientific research. It could be used to develop new therapeutic agents for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used to develop new drugs for the treatment of pain, anxiety, and depression. In addition, it could be used to develop new drugs for the treatment of cancer, as well as new drugs for the treatment of infectious diseases, such as HIV and malaria. Finally, it could be used to develop new drugs for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

Synthesis Methods

1-(3-Methylpiperazin-1-yl)butan-1-one is synthesized by the reaction of 3-methylpiperazine and 1-butyne. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature, and it typically yields a product with a purity of over 95%.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H335 (May cause respiratory irritation), and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-4-9(12)11-6-5-10-8(2)7-11/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUVCRHFMMTGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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